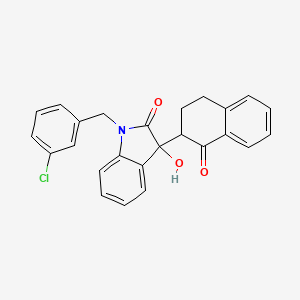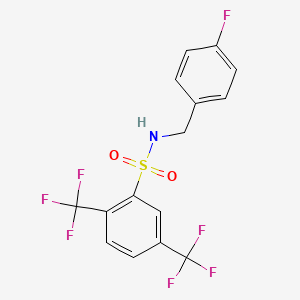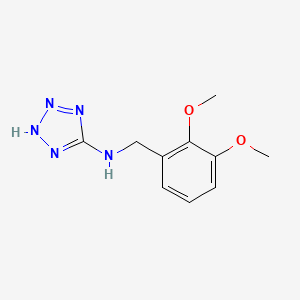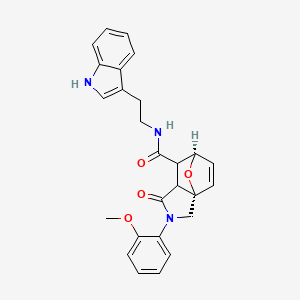![molecular formula C16H10ClN3O3 B13375595 (5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B13375595.png)
(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzylidene group, a nitrophenyl group, and an imidazol-4-one core, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2-chlorobenzaldehyde reacts with malononitrile in the presence of a base such as pyridine . The reaction is carried out in a solvent like cyclohexane, and the mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve an eco-friendly process that uses water as a solvent. The process includes preparing a suspension of malononitrile in water, adding a catalyst like piperidine, and then condensing the suspension with 2-chlorobenzaldehyde . The reaction mixture is stirred and filtered, and the product is dried under vacuum conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzylidene group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-chlorobenzylidene)-2-(4-fluorobenzylamine)-imidazoline-4-one: Known for its antibacterial activity.
5-(2-chlorobenzylidene)-2-(2-phenylethylamine)-imidazoline-4-one: Also exhibits significant antibacterial properties.
2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones: These compounds have been studied for their antimicrobial and antiviral activities.
Uniqueness
5-(2-chlorobenzylidene)-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of a chlorobenzylidene group and a nitrophenyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H10ClN3O3 |
|---|---|
Poids moléculaire |
327.72 g/mol |
Nom IUPAC |
(4E)-4-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-4-2-1-3-11(13)9-14-16(21)19-15(18-14)10-5-7-12(8-6-10)20(22)23/h1-9H,(H,18,19,21)/b14-9+ |
Clé InChI |
NVEDVGFTZKTOKN-NTEUORMPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=C2C(=O)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine](/img/structure/B13375523.png)
![9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13375526.png)
![N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13375532.png)
![N-(3,5-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13375554.png)


![Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13375565.png)


![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375579.png)
![6-Chloronaphtho[1,2-b]thien-4-yl methyl ether](/img/structure/B13375584.png)
![1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375589.png)

![3-Allyl-2-hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13375615.png)
